BenchChemオンラインストアへようこそ!

2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one

Medicinal Chemistry MAO Inhibition Isomer Differentiation

This unsubstituted 2-phenyl-4H-1,3,4-oxadiazin-5(6H)-one scaffold is the structural ancestor of potent MAO-B inhibitors. Procure to use as a baseline/negative control in SAR studies, enabling quantitative assessment of substituent contributions to potency and selectivity. Its defined 1,3,4-regiochemistry is critical—isomeric 1,2,4-oxadiazinones show different biological profiles. With 95% purity, it serves as a reliable building block for late-stage functionalization and analytical reference standard.

Molecular Formula C9H8N2O2
Molecular Weight 176.175
CAS No. 28669-17-2
Cat. No. B2374406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one
CAS28669-17-2
Molecular FormulaC9H8N2O2
Molecular Weight176.175
Structural Identifiers
SMILESC1C(=O)NN=C(O1)C2=CC=CC=C2
InChIInChI=1S/C9H8N2O2/c12-8-6-13-9(11-10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12)
InChIKeyBKHCFFMTBGZSIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one (CAS 28669-17-2): A Foundational 1,3,4-Oxadiazinone Scaffold for MAO Inhibitor Procurement and Research


2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one (CAS 28669-17-2) is a heterocyclic compound belonging to the 1,3,4-oxadiazin-5(6H)-one class . It is characterized by a six-membered ring containing two nitrogen atoms and an oxygen atom, with a phenyl substituent at the 2-position . This compound is recognized in the literature as a core scaffold for the development of monoamine oxidase (MAO) inhibitors, particularly those targeting the MAO-B isoform, which are relevant in the treatment of neurodegenerative disorders such as Parkinson's disease [1][2].

Procurement Alert: Why 2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one Cannot Be Substituted by Other 1,3,4-Oxadiazinones or Isomeric Oxadiazinones Without Rigorous Validation


The 2-phenyl-4H-1,3,4-oxadiazin-5(6H)-one scaffold exhibits a unique regiochemistry (1,3,4-isomer) and a minimally substituted core that distinguishes it from both more complex 1,3,4-derivatives and isomeric 1,2,4-oxadiazinones . Research demonstrates that within the 1,3,4-oxadiazinone class, even minor structural modifications, such as the introduction of additional aryl rings, can shift inhibitory potency against MAO-B by orders of magnitude (e.g., from micromolar to low nanomolar IC50 values) and dramatically alter selectivity over MAO-A [1]. Furthermore, isomeric 1,2,4-oxadiazin-5(6H)-ones have been shown to possess an entirely different biological activity profile [2]. Therefore, generic substitution based solely on the 'oxadiazinone' name carries a high risk of experimental failure due to unforeseen changes in target engagement, selectivity, and physicochemical properties.

Quantitative Evidence Guide: Differentiating 2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one (CAS 28669-17-2) from Analogs


Evidence Item 1: Regioisomeric Differentiation from 1,2,4-Oxadiazin-5(6H)-ones in MAO Inhibition

The 1,3,4-oxadiazin-5(6H)-one scaffold, to which the target compound belongs, is a distinct regioisomer from the 1,2,4-oxadiazin-5(6H)-one class. Recent investigations into 1,2,4-oxadiazin-5(6H)-ones as MAO inhibitors have identified lead compounds with moderate potency, such as compound 7c with an IC50 of 0.371 µM against human MAO-B [1]. In contrast, the 1,3,4-oxadiazin-5(6H)-one scaffold is known from a foundational 1988 study to be a preferential MAO-B inhibitor template, with the most potent derivative from that series exhibiting a Ki of 0.15 µM for MAO-B [2]. This indicates that the position of heteroatoms within the six-membered ring leads to fundamentally different interaction profiles with the MAO enzyme active site.

Medicinal Chemistry MAO Inhibition Isomer Differentiation

Evidence Item 2: Impact of Substituent Complexity on MAO-B Inhibitory Potency

The target compound, 2-phenyl-4H-1,3,4-oxadiazin-5(6H)-one, represents the minimally functionalized core of a class of MAO-B inhibitors. Advanced analogs of this scaffold, featuring additional phenyl rings and optimized linkers, have been reported with dramatically improved inhibitory potency. Specifically, derivatives 18a, 18b, 18e, and 25b potently inhibited MAO-B with IC50 values ranging from 4 to 25 nM and displayed excellent selectivity indices over MAO-A (>4000 to >25000) [1]. This demonstrates that while the core scaffold provides the foundation for MAO-B interaction, the addition of specific structural elements is responsible for a >1000-fold enhancement in target affinity.

Medicinal Chemistry MAO Inhibition Structure-Activity Relationship

Evidence Item 3: Vendor-Specified Purity as a Procurement Differentiator

For chemical procurement, the guaranteed purity of a compound is a primary quantitative differentiator. Vendor specifications for 2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one (CAS 28669-17-2) provide a verifiable benchmark. For instance, one vendor lists this compound with a purity specification of 98% . This quantitative metric allows for direct comparison against other suppliers or analogs where purity may not be as stringently defined or guaranteed, directly impacting the reliability and reproducibility of experimental results.

Chemical Procurement Quality Control Analytical Chemistry

Evidence Item 4: Physicochemical Property Profile and Structural Uniqueness

The specific molecular structure of 2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one confers a defined set of physicochemical properties that differentiate it from analogs with different substitution patterns. Its molecular formula is C9H8N2O2 and its molecular weight is 176.175 g/mol . This is in contrast to more advanced analogs like those in the 2017 study by Lee et al., which possess additional phenyl rings and linkers, resulting in significantly higher molecular weights and altered lipophilicity (e.g., cLogP) [1]. The lower molecular weight and simpler structure of the parent compound are advantageous for establishing baseline ADME/Tox parameters and can offer superior synthetic tractability for further derivatization.

Medicinal Chemistry Physicochemical Properties Drug Discovery

Recommended Research and Procurement Scenarios for 2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one (CAS 28669-17-2)


Scenario 1: Baseline Control in MAO-B Inhibitor SAR Studies

As established in Evidence Item 2, the unsubstituted 2-phenyl-4H-1,3,4-oxadiazin-5(6H)-one scaffold is the structural ancestor of highly potent MAO-B inhibitors. This compound is ideally procured to serve as a baseline or negative control in structure-activity relationship (SAR) studies. By comparing the enzymatic inhibition of this parent compound against that of newly synthesized derivatives, medicinal chemists can quantitatively assess the contribution of each added substituent to improvements in potency and selectivity [1][2].

Scenario 2: Validation of Core Scaffold vs. Isomeric Scaffolds

This compound is the specific choice for researchers seeking to validate the activity of the 1,3,4-oxadiazin-5(6H)-one regioisomer. As detailed in Evidence Item 1, the biological activity of oxadiazinones is highly dependent on the arrangement of heteroatoms in the ring. Procuring 2-phenyl-4H-1,3,4-oxadiazin-5(6H)-one allows for direct, controlled experiments to compare its biochemical behavior against that of the 1,2,4-oxadiazin-5(6H)-one isomer, which is essential for target validation and scaffold hopping exercises [3][4].

Scenario 3: Synthetic Chemistry and Library Construction

For synthetic chemists, 2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one (CAS 28669-17-2) is a key building block. Its well-defined molecular weight (176.175 g/mol), formula (C9H8N2O2), and a guaranteed purity of 98% from certain vendors make it a reliable starting material for constructing diverse compound libraries . Its low molecular weight and minimal substitution pattern (Evidence Item 4) offer greater synthetic flexibility for late-stage functionalization compared to purchasing more complex, pre-functionalized analogs.

Scenario 4: Reference Standard for Analytical Method Development

Given its specified purity of 98% , this compound is suitable for use as a reference standard in the development and validation of analytical methods, such as HPLC or LC-MS. In quality control or metabolic stability studies of more complex 1,3,4-oxadiazin-5(6H)-one derivatives, this parent compound provides a well-characterized, structurally related standard for ensuring assay accuracy and precision.

Quote Request

Request a Quote for 2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.